4-methyl-5-(1H-pyrazol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole
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Overview
Description
4-methyl-5-(1H-pyrazol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with pyrazole and pyrrole groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(1H-pyrazol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of Pyrazole and Pyrrole Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate pyrazole and pyrrole derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(1H-pyrazol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiazole, pyrazole, or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-methyl-5-(1H-pyrazol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent due to its heterocyclic structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-5-(1H-pyrazol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-(1H-pyrazol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-methyl-5-(1H-pyrazol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-imidazole: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of 4-methyl-5-(1H-pyrazol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole lies in its specific combination of heterocyclic rings, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H10N4S |
---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
4-methyl-5-(1H-pyrazol-5-yl)-2-pyrrol-1-yl-1,3-thiazole |
InChI |
InChI=1S/C11H10N4S/c1-8-10(9-4-5-12-14-9)16-11(13-8)15-6-2-3-7-15/h2-7H,1H3,(H,12,14) |
InChI Key |
OKORIWBGRSBGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C3=CC=NN3 |
Origin of Product |
United States |
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